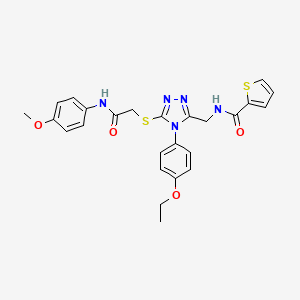

N-((4-(4-ethoxyphenyl)-5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide

Description

This compound features a 1,2,4-triazole core substituted with:

- 4-Ethoxyphenyl at position 4 (electron-donating ethoxy group).

- Thiophene-2-carboxamide via a methyl linker at position 3 (aromatic heterocycle for π-π interactions).

Properties

IUPAC Name |

N-[[4-(4-ethoxyphenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N5O4S2/c1-3-34-20-12-8-18(9-13-20)30-22(15-26-24(32)21-5-4-14-35-21)28-29-25(30)36-16-23(31)27-17-6-10-19(33-2)11-7-17/h4-14H,3,15-16H2,1-2H3,(H,26,32)(H,27,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYHTVDYOGYIWSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)OC)CNC(=O)C4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N5O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

523.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-(4-ethoxyphenyl)-5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions, including the formation of the triazole ring and thiophene derivatives. A common method includes the reaction of 4-(4-ethoxyphenyl) and 4-methoxyphenyl amines with appropriate thioketones and carboxylic acids to form the desired product.

Biological Activity

Antimicrobial Activity

Research has indicated that compounds containing triazole and thiophene moieties exhibit significant antimicrobial properties. For instance, studies have shown that related triazole compounds demonstrate activity against various bacteria, including E. coli and Staphylococcus aureus, with inhibition zones indicating effective antibacterial action .

Anticancer Properties

Triazole derivatives have been noted for their potential anticancer effects. In vitro studies have revealed that certain triazole-based compounds can induce apoptosis in cancer cells by modulating signaling pathways involved in cell proliferation and survival. For example, a derivative similar to our compound was effective in inhibiting cell growth in breast cancer cell lines .

Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes involved in disease pathways. Research suggests that triazoles can inhibit enzymes like carbonic anhydrase and cyclooxygenase, which are crucial in cancer progression and inflammation .

Case Studies

-

Study on Antimicrobial Efficacy :

A study conducted on various synthesized triazole derivatives demonstrated significant antimicrobial activity against E. coli and S. aureus. The minimum inhibitory concentration (MIC) values were determined, showing that modifications to the phenyl groups increased potency . -

Anticancer Activity Assessment :

A comparative study evaluated the cytotoxic effects of different triazole derivatives on human cancer cell lines. The results indicated that compounds with similar structural features to this compound exhibited IC50 values in the micromolar range, suggesting potential for further development as anticancer agents .

Data Table: Biological Activity Overview

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Triazole Cores

Substituent Effects on Activity

- Electron-Donating Groups (e.g., Ethoxy, Methoxy):

- Thioether vs. Sulfonyl Linkages:

- Aromatic Heterocycles:

Pharmacokinetic and Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.